![molecular formula C14H13N3OS B12574897 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- CAS No. 219538-24-6](/img/structure/B12574897.png)
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-
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Overview
Description
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a naphthalenol moiety linked to a thiadiazole ring, which is further substituted with an ethylamino group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- typically involves the reaction of 2-naphthol with appropriate thiadiazole precursors. One common method includes the reaction of 2-naphthol with 5-(ethylamino)-1,3,4-thiadiazole-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: Reduced derivatives
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity
- Studies have shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. The incorporation of the ethylamino group enhances the compound's ability to inhibit bacterial growth. For example, research indicates that compounds similar to 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- have demonstrated effectiveness against various strains of bacteria and fungi .
-
Anticancer Properties
- Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies reveal that certain analogs possess cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways .
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Enzyme Inhibition
- The compound has been studied as a potential inhibitor of key enzymes involved in cancer metabolism. For instance, it can interfere with histone acetylation processes, which are crucial for cancer cell growth and survival. This interference is linked to the formation of adducts with thiols like glutathione, affecting cellular redox balance .
Material Science Applications
- Corrosion Inhibition
- Polymer Additives
Case Study 1: Antimicrobial Efficacy
In a study published in Medicinal Chemistry, researchers synthesized various thiadiazole derivatives and tested their antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results showed that compounds with the ethylamino substitution exhibited higher activity compared to their non-substituted counterparts, indicating the importance of this functional group in enhancing biological activity .
Case Study 2: Anticancer Activity
A comparative study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines. The results indicated that 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- had an IC50 value lower than many existing anticancer agents, suggesting its potential as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, resulting in the inhibition of cell growth and proliferation. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenol, 3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]
- 2-Naphthalenol, 3-[5-(propylamino)-1,3,4-thiadiazol-2-yl]
- 2-Naphthalenol, 3-[5-(butylamino)-1,3,4-thiadiazol-2-yl]
Uniqueness
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity and selectivity in certain chemical reactions compared to its analogs. Additionally, its biological activity profile may differ, making it a valuable compound for specific research and industrial applications.
Biological Activity
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- is a compound that integrates a naphthalene moiety with a thiadiazole derivative. This combination has garnered attention in medicinal chemistry due to the diverse biological activities associated with both structural components. The naphthalene ring is known for its presence in various biologically active compounds, contributing to anti-inflammatory, antibacterial, antioxidant, and anticancer properties. Meanwhile, thiadiazoles have been recognized for their potential in treating conditions such as epilepsy and cancer.
Chemical Structure
The compound can be represented by the following structure:
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, naphthalene-substituted compounds have been shown to exhibit significant cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A study demonstrated that naphthalene derivatives could effectively suppress tumor growth in vivo while showing minimal toxicity to major organs at therapeutic doses .
Table 1: Cytotoxicity of Naphthalene Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 6a | MDA-MB-231 | 10 | Induces apoptosis |
Compound X | HepG-2 | 15 | Cell cycle arrest |
Compound Y | A-549 | 12 | Inhibits proliferation |
Anticonvulsant Activity
Thiadiazole derivatives have been extensively studied for their anticonvulsant properties. Compounds containing the thiadiazole ring have been shown to protect against seizures induced by maximal electroshock and pentylenetetrazole models. The anticonvulsant activity is attributed to their ability to modulate neurotransmitter systems and enhance GABAergic transmission .
Table 2: Anticonvulsant Activity of Thiadiazole Derivatives
Compound | Model | ED50 (mg/kg) | Efficacy (%) |
---|---|---|---|
Compound A | MES | 20 | 85 |
Compound B | ScPTZ | 15 | 90 |
Compound C | MES | 25 | 80 |
Antimicrobial Activity
Thiadiazole derivatives also exhibit antimicrobial properties against a range of pathogens. The presence of the thiadiazole moiety enhances the interaction with microbial enzymes and cellular components, leading to effective inhibition of bacterial growth. Studies have reported varying degrees of activity against Gram-positive and Gram-negative bacteria .
Table 3: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 32 µg/mL |
Compound E | S. aureus | 16 µg/mL |
Compound F | P. aeruginosa | 64 µg/mL |
Case Studies
- Anticancer Study : A series of naphthalene-thiadiazole derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .
- Anticonvulsant Study : Another study focused on the synthesis of various thiadiazole derivatives, which were tested in animal models for their anticonvulsant effects. The results indicated that certain substitutions on the thiadiazole ring enhanced efficacy and reduced side effects compared to existing treatments .
Properties
CAS No. |
219538-24-6 |
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Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C14H13N3OS/c1-2-15-14-17-16-13(19-14)11-7-9-5-3-4-6-10(9)8-12(11)18/h3-8,18H,2H2,1H3,(H,15,17) |
InChI Key |
GDKCODAJDBOADK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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